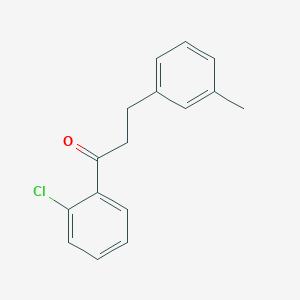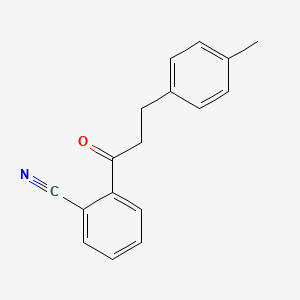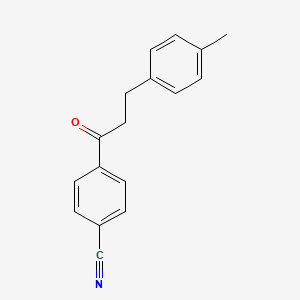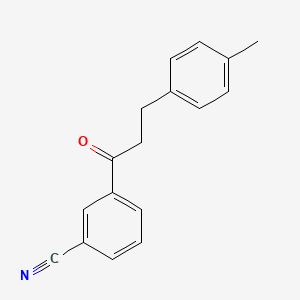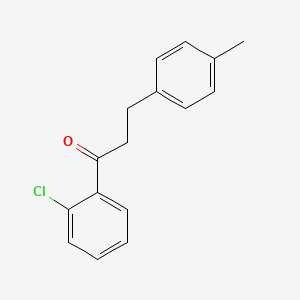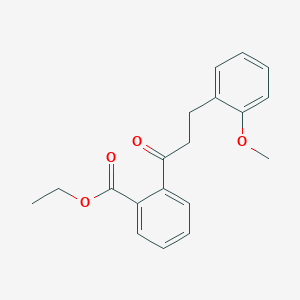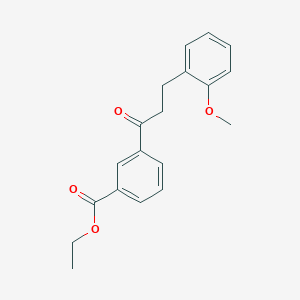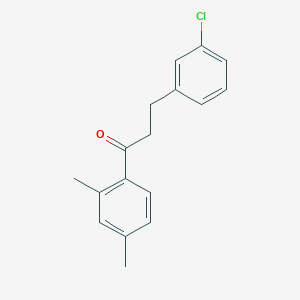
3-(3-Chlorophenyl)-2',4'-dimethylpropiophenone
Overview
Description
The compound "3-(3-Chlorophenyl)-2',4'-dimethylpropiophenone" is a chemical entity that is structurally related to various chlorophenyl compounds and dimethylpropiophenone derivatives. These types of compounds have been studied for their potential applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents. For instance, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown inhibitory actions on human colorectal carcinoma cells .
Synthesis Analysis
The synthesis of chlorophenyl-related compounds often involves complex reactions. For example, the electrooxidative double ene-type chlorination was used to prepare 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which is a functionalized isoprene unit . Another study reported the synthesis of a compound using a solvent-free method by reacting 4-(dimethylamino)benzaldehyde with 4-chloroacetophenone and NaOH . These methods highlight the diverse synthetic approaches that can be applied to chlorophenyl compounds.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds can be quite complex. For instance, the crystal structure of a related compound, 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, revealed that the dimethylaminophenyl group is nearly coplanar with the central propenone group, while the dichlorophenyl group is significantly twisted from the plane . Such structural details are crucial for understanding the compound's interactions and potential biological activity.
Chemical Reactions Analysis
Chlorophenyl compounds can undergo various chemical reactions. Chlorination reactions of substituted dimethylphenols have been described, yielding products like chlorocyclohexa-2,5-dienones and other modified compounds depending on the reaction conditions . These reactions are indicative of the reactivity of chlorophenyl compounds and their potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. For example, the crystal structure of a related compound showed the presence of C-H...O and weak C-H...π interactions, which can affect the compound's solubility, melting point, and other physical properties . Additionally, the presence of intramolecular hydrogen bonds can influence the stability and reactivity of these compounds .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation .
Mode of Action
CCCP, a compound with a similar structure, acts as an ionophore, reducing the ability of ATP synthase to function optimally . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain, a series of complexes that transfer electrons from electron donors to electron acceptors via redox reactions. CCCP disrupts this process, leading to a decrease in ATP production .
Pharmacokinetics
Similar compounds have been shown to have good absorption but low systemic bioavailability due to extensive hepatic first-pass effect .
Result of Action
The result of the action of similar compounds is a decrease in ATP production, which can lead to the gradual destruction of living cells and death of the organism . Mild doses inducing partial decoupling have been shown to increase lifespan in certain models, suggesting a degree of hormesis .
Action Environment
Similar compounds like 3-chlorophenol exhibit significant solubility in water , which could potentially affect its distribution and action in the body.
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQRCMOGNMPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644431 | |
| Record name | 3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2',4'-dimethylpropiophenone | |
CAS RN |
898787-04-7 | |
| Record name | 3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





